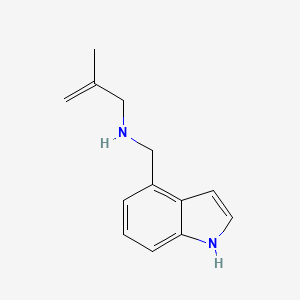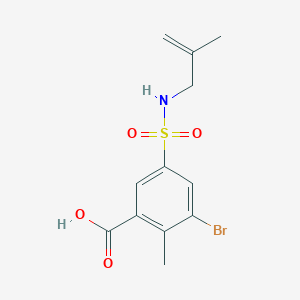![molecular formula C12H17NS B6645511 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as MTMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MTMP is a member of the class of compounds known as arylalkenylamines, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation. In addition, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has also been found to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has several advantages for use in lab experiments, including its well-established synthesis procedure and its ability to exhibit a range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, including the development of new drugs based on its structure and the investigation of its potential as a chemotherapeutic agent. In addition, further research is needed to fully understand its mechanism of action and to investigate its potential for use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a promising compound with potential applications in various fields, including drug development and cancer research. Its well-established synthesis procedure and range of biological activities make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to investigate its potential for use in other fields.
Métodos De Síntesis
The synthesis of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine involves the reaction of 4-methylthiobenzaldehyde with 2-methylprop-2-en-1-amine in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the desired product. The synthesis of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been reported in several publications, and the procedure is well-established in the scientific community.
Aplicaciones Científicas De Investigación
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit a range of biological activities, including antiproliferative, antitumor, and anti-inflammatory effects. These properties make 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine a promising candidate for the development of new drugs for the treatment of various diseases. In addition, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit activity against multidrug-resistant cancer cells, indicating its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,13H,1,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOVMZOCPNXDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)



![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)
![2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)